2-nitrotiofeni

2-Nitrothiophenes are a class of organic compounds characterized by the presence of a thiophene ring with a nitro group (-NO2) attached at the 2-position. These compounds are widely used in synthetic chemistry due to their reactivity and versatility. Structurally, they consist of a five-membered heterocyclic ring with sulfur as one of its atoms, combined with a highly electron-withdrawing nitro substituent.

The electronic properties of 2-nitrothiophenes make them useful precursors for various chemical reactions, including substitution and addition reactions. They are particularly interesting in the field of organic electronics due to their potential use as active materials in organic light-emitting diodes (OLEDs) and solar cells. Additionally, these compounds can serve as intermediates in pharmaceutical synthesis, where they might be involved in the modification or development of new drug candidates.

In terms of physical properties, 2-nitrothiophenes are typically colorless to pale yellow liquids at room temperature, with boiling points ranging from approximately 130°C to 160°C. Their solubility varies; they are generally soluble in polar organic solvents such as dimethylformamide (DMF) and dimethylsulfoxide (DMSO), but may have limited solubility in non-polar solvents.

These characteristics make 2-nitrothiophenes valuable reagents in both academic research and industrial applications, offering a platform for the exploration of new chemical functionalities and materials.

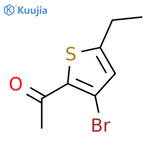

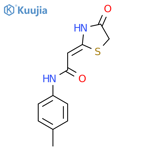

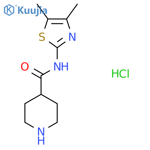

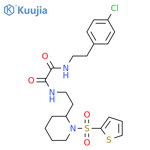

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

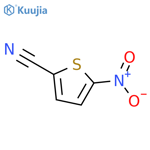

|

5-Nitrothiophene-2-carbonitrile | 16689-02-4 | C5H2N2O2S |

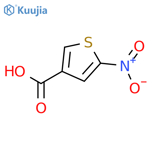

|

5-Nitrothiophene-3-carboxylic acid | 40357-96-8 | C5H3NO4S |

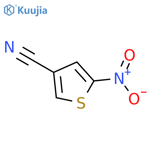

|

5-Nitrothiophene-3-carbonitrile | 42137-23-5 | C5H2N2O2S |

|

Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate | 89380-77-8 | C6H5NO5S |

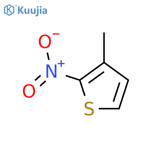

|

3-Methyl-2-nitrothiophene | 32059-75-9 | C5H5NO2S |

|

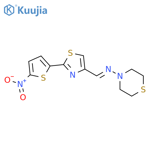

4-Thiomorpholinamine,N-[[2-(5-nitro-2-thienyl)-4-thiazolyl]methylene]- | 31898-55-2 | C12H12N4O2S3 |

|

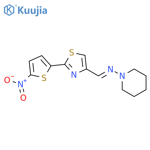

1-Piperidinamine,N-[[2-(5-nitro-2-thienyl)-4-thiazolyl]methylene]- | 31898-46-1 | C13H14N4O2S2 |

|

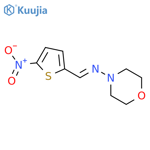

4-Morpholinamine,N-[(5-nitro-2-thienyl)methylene]- | 31350-11-5 | C9H11N3O3S |

|

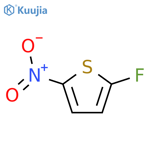

2-fluoro-5-nitrothiophene | 29669-48-5 | C4H2FNO2S |

|

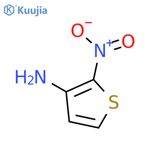

2-Nitrothiophen-3-amine | 52003-20-0 | C4H4N2O2S |

Letteratura correlata

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

Fornitori consigliati

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati